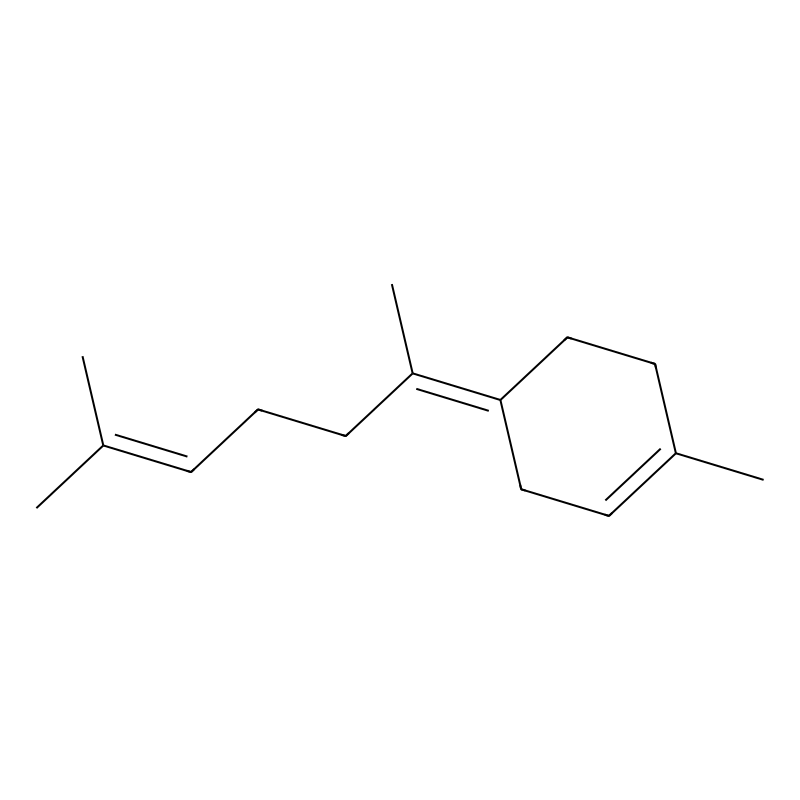(Z)-gamma-bisabolene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Insoluble (in ethanol)
Canonical SMILES
Isomeric SMILES
(Z)-gamma-bisabolene is a sesquiterpene hydrocarbon with the molecular formula . It is characterized by its unique structure, which includes a cyclohexene ring and a long aliphatic chain. This compound is known for its pleasant aroma, often described as warm, sweet, and spicy, making it valuable in the fragrance and flavor industries. The compound exists in two stereoisomeric forms: (Z)-gamma-bisabolene and (E)-gamma-bisabolene, with the (Z) form being more frequently studied due to its distinct properties and biological activities .
(Z)-gamma-Bisabolene, also known as simply bisabolene, is a naturally occurring organic compound found in the essential oils of various plants, including some members of the Asteraceae family (). Research suggests potential applications for (Z)-gamma-bisabolene in several scientific areas:
Insecticidal Properties
Studies have investigated the insecticidal properties of (Z)-gamma-bisabolene, particularly against mosquitoes. One study isolated (Z)-gamma-bisabolene from Galinsoga parviflora and found it to be highly effective against mosquito larvae and showed potential as an oviposition deterrent (discouraging egg-laying) (). This research suggests (Z)-gamma-bisabolene could be a natural alternative to synthetic insecticides for mosquito control.
Antimalarial Activity
(Z)-gamma-Bisabolene may also possess antimalarial properties. Research on Asteraceae family plants, which often contain (Z)-gamma-bisabolene, has explored their potential for malaria treatment. While the specific role of (Z)-gamma-bisabolene in this context remains unclear, these studies suggest further investigation is warranted ().
The formation of (Z)-gamma-bisabolene primarily occurs through the enzymatic conversion of farnesyl diphosphate. The enzyme responsible for this transformation is (Z)-gamma-bisabolene synthase, which catalyzes the reaction:
This reaction highlights the cyclization process that transforms the linear farnesyl diphosphate into the cyclic structure of (Z)-gamma-bisabolene .
(Z)-gamma-bisabolene exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for natural preservatives in food and cosmetic products. Additionally, its anti-inflammatory effects suggest potential therapeutic applications in treating conditions such as arthritis .
Several synthesis methods for (Z)-gamma-bisabolene have been reported:
- Enzymatic Synthesis: Utilizing (Z)-gamma-bisabolene synthase from plants like Arabidopsis thaliana or sunflower trichomes to convert farnesyl diphosphate into (Z)-gamma-bisabolene. This method is favored for its specificity and efficiency .
- Chemical Synthesis: A synthetic route involves preparing a Grignard reagent from 2-methyl-2-butenyl magnesium bromide, followed by nucleophilic addition to 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. The resulting product undergoes hydrolysis and dehydration to yield (Z)-gamma-bisabolene .
(Z)-gamma-bisabolene has various applications across different industries:
- Fragrance Industry: Used as a key ingredient in perfumes due to its appealing scent.
- Flavoring Agent: Incorporated into food products for flavor enhancement.
- Pharmaceuticals: Investigated for potential use in anti-inflammatory and antimicrobial formulations.
- Cosmetics: Added to skincare products for its aromatic properties and potential skin benefits .
Research has indicated that (Z)-gamma-bisabolene interacts with various biological systems. It has been shown to modulate immune responses and exhibit synergistic effects when combined with other natural compounds. Studies on its interaction with microbial membranes suggest that it disrupts bacterial cell integrity, contributing to its antimicrobial activity .
Several compounds share structural similarities with (Z)-gamma-bisabolene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (E)-gamma-bisabolene | Sesquiterpene | Different stereochemistry affects aroma profile. |
| Alpha-Bisabolol | Sesquiterpene | Known for its anti-inflammatory properties; used in cosmetics. |
| Beta-Caryophyllene | Sesquiterpene | Exhibits cannabinoid-like effects; used in pain relief formulations. |
| Farnesol | Linear Terpene | Often used as a fragrance; has antimicrobial properties. |
(Z)-gamma-bisabolene is unique due to its specific stereochemistry and resultant aroma profile, which differentiates it from other similar compounds. Its distinct biological activities further enhance its value across various applications compared to its structural analogs .
Physical Description
XLogP3
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
UNII
Wikipedia
Bisabolene
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]








